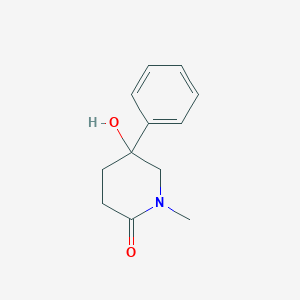![molecular formula C13H17NO B14248825 3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine CAS No. 259186-02-2](/img/structure/B14248825.png)
3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine is a compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The methoxy group and the tetrahydro structure add unique properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine typically involves the functionalization of tetrahydroisoquinolines. One common method includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies are also employed, involving the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance the efficiency and environmental friendliness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Transition metals like palladium (Pd) or copper (Cu) are often used in catalytic amounts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. It is known to function as an antineuroinflammatory agent by modulating specific signaling pathways in the nervous system . The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure and is also used in the synthesis of bioactive molecules.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another methoxy-substituted tetrahydroisoquinoline with potential therapeutic applications.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity and structural similarity.
Uniqueness
What sets 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine apart is its unique biphenyl structure combined with the methoxy and tetrahydro groups. This combination imparts distinct chemical and biological properties, making it a compound of significant interest in various research domains.
Propiedades
Número CAS |
259186-02-2 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-cyclohex-2-en-1-yl-6-methoxyaniline |
InChI |
InChI=1S/C13H17NO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h3,5-6,8-10H,2,4,7,14H2,1H3 |
Clave InChI |
ULIAHEPWLLQDEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1N)C2CCCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



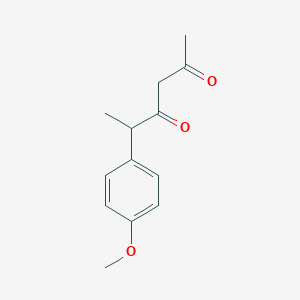
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
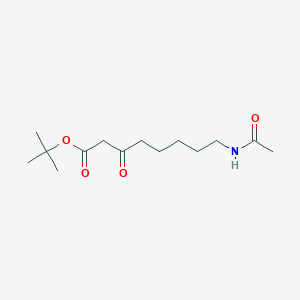

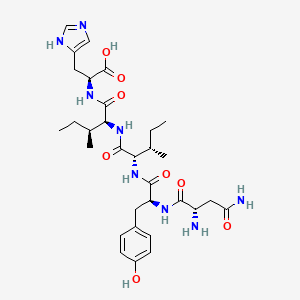
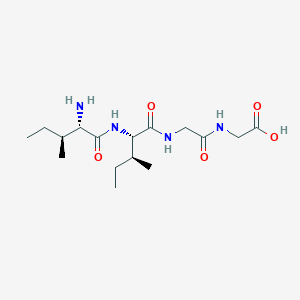
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)

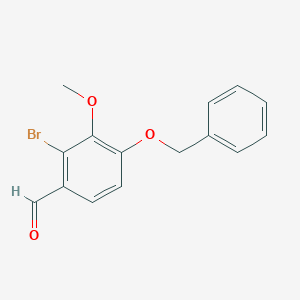
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
